molecular formula C9H16ClNO2 B2823597 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride CAS No. 90608-78-9

8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

Cat. No.: B2823597
CAS No.: 90608-78-9
M. Wt: 205.68
InChI Key: XJKHVZZGRQDQFR-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[321]octane-3-carboxylic acid hydrochloride is a chemical compound that belongs to the family of tropane alkaloids This compound is known for its unique bicyclic structure, which is central to its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS Number: 90608-78-9) is a bicyclic compound that has garnered attention for its potential therapeutic applications, particularly as a monoamine reuptake inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₆ClNO₂
Molecular Weight205.68 g/mol
LogP1.6837
PSA40.54 Ų

Pharmacological Activity

Monoamine Reuptake Inhibition
Research indicates that 8-methyl-8-azabicyclo[3.2.1]octane derivatives exhibit significant activity as monoamine reuptake inhibitors, which are crucial in the treatment of various psychiatric disorders, including depression and anxiety disorders. These compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro, making them potential candidates for developing antidepressant medications .

Serotonin Receptor Affinity
The compound also demonstrates high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT3 subtypes. This property is significant as it suggests a role in modulating serotoninergic pathways, which are often targeted in the treatment of mood disorders and anxiety .

The mechanism through which this compound exerts its effects involves:

  • Inhibition of Monoamine Transporters : The compound inhibits the reuptake of monoamines by binding to their respective transporters in neuronal membranes.
  • Modulation of Neurotransmitter Levels : By preventing the reuptake of neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission.

Study on Antidepressant Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters explored various azabicyclo compounds and their efficacy as antidepressants. The findings indicated that derivatives similar to 8-methyl-8-azabicyclo[3.2.1]octane exhibited significant antidepressant-like effects in animal models, correlating with their ability to inhibit serotonin and norepinephrine reuptake .

Clinical Implications

Clinical trials involving similar compounds have highlighted their potential in treating not only depression but also anxiety disorders and ADHD (Attention Deficit Hyperactivity Disorder). The favorable side effect profile compared to traditional tricyclic antidepressants makes these compounds particularly attractive for further development .

Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-10-7-2-3-8(10)5-6(4-7)9(11)12;/h6-8H,2-5H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKHVZZGRQDQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90608-78-9
Record name 3-Tropanecarboxylic acid hydrochloride
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